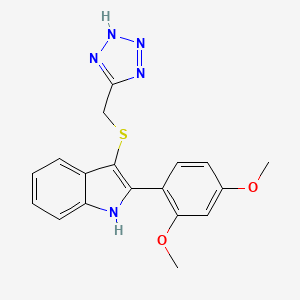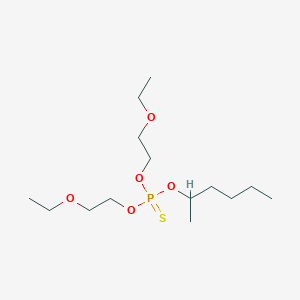
2-Sulfanylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylnaphthalen-1-ol is an organic compound with the molecular formula C10H8OS It is a derivative of naphthalene, where a hydroxyl group (-OH) is attached to the first carbon and a thiol group (-SH) is attached to the second carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Sulfanylnaphthalen-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with thiourea in the presence of a strong acid, such as hydrochloric acid, to yield the desired product. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Sulfanylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding naphthyl sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthyl sulfides.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Sulfanylnaphthalen-1-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
1-Naphthalenethiol: Contains a thiol group but lacks the hydroxyl group, affecting its solubility and reactivity.
2-Mercaptobenzothiazole: Contains both sulfur and nitrogen atoms, offering different reactivity and applications.
Uniqueness: 2-Sulfanylnaphthalen-1-ol is unique due to the presence of both hydroxyl and thiol groups on the naphthalene ring
Eigenschaften
CAS-Nummer |
68320-96-7 |
|---|---|
Molekularformel |
C10H8OS |
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
2-sulfanylnaphthalen-1-ol |
InChI |
InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,11-12H |
InChI-Schlüssel |
XBGNYAOLZNHWDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


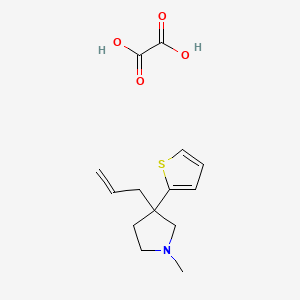
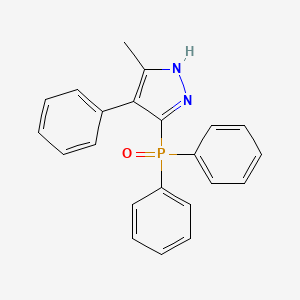
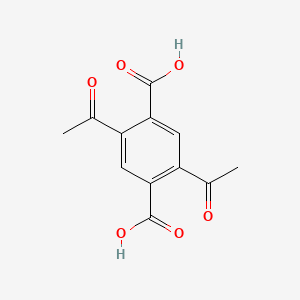
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)



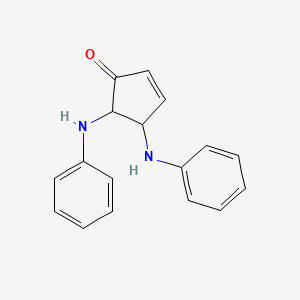


![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)
